

# WAY-361789 for Non-Alcoholic Steatohepatitis (NASH) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | WAY-361789 |           |
| Cat. No.:            | B1683282   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The progression of NASH can lead to cirrhosis, hepatocellular carcinoma, and liver failure, making it a significant area of therapeutic research. A key molecular target in the pathogenesis of NASH is the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and its activation has been shown to have anti-inflammatory and anti-fibrotic effects. This technical guide focuses on **WAY-361789** (also known as WAY-362450 and XL335), a potent and selective synthetic FXR agonist, and its application in preclinical NASH research.

### Mechanism of Action of WAY-361789 in NASH

**WAY-361789** is a non-steroidal FXR agonist that binds to and activates FXR, leading to the transcription of target genes involved in metabolic and inflammatory pathways. The therapeutic effects of **WAY-361789** in the context of NASH are multifactorial:

• Bile Acid Homeostasis: FXR activation by **WAY-361789** induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative



feedback loop reduces the intracellular concentration of bile acids, mitigating their cytotoxic effects.

- Lipid Metabolism: Activation of FXR by **WAY-361789** suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. This leads to a reduction in hepatic steatosis.
- Glucose Metabolism: FXR activation has been shown to improve insulin sensitivity and regulate glucose homeostasis, which is often dysregulated in NASH patients.
- Anti-inflammatory Effects: WAY-361789 exerts anti-inflammatory effects by inhibiting the proinflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the expression of inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing inflammatory cell infiltration in the liver.
- Anti-fibrotic Effects: By reducing hepatic inflammation and hepatocellular injury, WAY-361789
  indirectly mitigates the activation of hepatic stellate cells (HSCs), the primary cell type
  responsible for liver fibrosis. Furthermore, FXR activation has been shown to directly
  regulate the expression of genes involved in fibrosis.

# Preclinical Evidence for WAY-361789 in a NASH Model

The efficacy of **WAY-361789** in a preclinical model of NASH has been demonstrated in a study utilizing a methionine and choline-deficient (MCD) diet in male C57BL/6 mice. The MCD diet is a well-established model that induces key features of NASH, including steatohepatitis and fibrosis.

#### **Data Presentation**

The following tables summarize the quantitative data from the aforementioned preclinical study.

Table 1: Effect of WAY-361789 on Serum Markers of Liver Injury



| Parameter | MCD Diet Control            | MCD Diet + WAY-<br>361789 (30 mg/kg) | % Reduction   |
|-----------|-----------------------------|--------------------------------------|---------------|
| ALT (U/L) | Value not explicitly stated | Decreased                            | Not specified |
| AST (U/L) | Value not explicitly stated | Decreased                            | Not specified |

Note: While the study reported a significant decrease in serum ALT and AST activities with **WAY-361789** treatment, the exact mean values and statistical significance were not provided in the referenced publication.

Table 2: Effect of WAY-361789 on Serum Chemokine Levels

| Chemokine     | MCD Diet Control            | MCD Diet + WAY-<br>361789 (30 mg/kg) | % Reduction   |
|---------------|-----------------------------|--------------------------------------|---------------|
| mKC (pg/mL)   | Value not explicitly stated | Decreased                            | Not specified |
| MCP-1 (pg/mL) | Value not explicitly stated | Decreased                            | Not specified |

Note: The study indicated a decrease in serum levels of murine keratinocyte-derived chemokine (mKC) and MCP-1 with **WAY-361789** treatment, but specific quantitative data was not available in the source material.

Table 3: Effect of **WAY-361789** on Hepatic Gene Expression of Inflammatory and Fibrotic Markers



| Gene         | MCD Diet Control | MCD Diet + WAY-<br>361789 (30 mg/kg) | Fold Change vs.<br>Control |
|--------------|------------------|--------------------------------------|----------------------------|
| MCP-1        | Upregulated      | Downregulated                        | Not specified              |
| VCAM-1       | Upregulated      | Downregulated                        | Not specified              |
| α-SMA        | Upregulated      | Downregulated                        | Not specified              |
| Collagen Iα1 | Upregulated      | Downregulated                        | Not specified              |
| TIMP-1       | Upregulated      | Downregulated                        | Not specified              |

Note: The study reported a reduction in the hepatic gene expression of these markers with **WAY-361789** treatment, but the precise fold-change values were not provided.

Table 4: Effect of WAY-361789 on Liver Histology

| Histological Parameter            | MCD Diet Control | MCD Diet + WAY-361789<br>(30 mg/kg) |
|-----------------------------------|------------------|-------------------------------------|
| Steatosis Score (0-3)             | Not specified    | No significant impact               |
| Lobular Inflammation Score (0-3)  | Not specified    | Significantly reduced               |
| Hepatocyte Ballooning Score (0-2) | Not specified    | Not specified                       |
| NAFLD Activity Score (NAS)        | Not specified    | Reduced                             |
| Fibrosis Stage (0-4)              | Not specified    | Significantly reduced               |

Note: While the study qualitatively described a significant reduction in inflammatory cell infiltration and hepatic fibrosis, specific quantitative histological scores (NAFLD Activity Score and fibrosis stage) were not available in the reviewed literature.

## **Experimental Protocols**



## Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This protocol outlines the methodology used in the key preclinical study of WAY-361789.

- 1. Animal Model:
- Species: Mouse
- Strain: Male C57BL/6
- Age: Typically 8-10 weeks at the start of the diet.
- 2. Diet:
- Induction Diet: Methionine and choline-deficient (MCD) diet. The exact composition can vary but is commercially available.
- Control Diet: A control diet with sufficient methionine and choline.
- · Duration: 4 weeks to induce NASH pathology.
- 3. Drug Administration:
- Compound: WAY-361789 (WAY-362450)
- Dosage: 30 mg/kg body weight.
- Vehicle: Typically a solution like 0.5% methylcellulose.
- Route of Administration: Oral gavage.
- · Frequency: Once daily.
- Treatment Duration: 4 weeks, concurrent with the MCD diet.
- 4. Efficacy Endpoints:
- Serum Analysis:



- Liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).
- Chemokines: mKC and MCP-1 (measured by ELISA).
- Hepatic Gene Expression Analysis:
  - RNA is extracted from liver tissue.
  - Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes related to inflammation (e.g., Mcp-1, Vcam-1) and fibrosis (e.g., Acta2 [α-SMA], Col1a1, Timp-1).
- Histological Analysis:
  - Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
  - Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. These components are scored to determine the NAFLD Activity Score (NAS).
     [1]
  - Sirius Red or Masson's Trichrome Staining: To visualize and stage collagen deposition (fibrosis).

# Visualizations Signaling Pathways

Caption: FXR Signaling Pathway Activated by WAY-361789 in NASH.

### **Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Design and validation of a histological scoring system for nonalcoholic fatty liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WAY-361789 for Non-Alcoholic Steatohepatitis (NASH) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683282#way-361789-for-research-in-non-alcoholic-steatohepatitis-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com